molecular formula C19H30BNO4 B1397070 Tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate CAS No. 887254-63-9

Tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate

Cat. No.: B1397070
CAS No.: 887254-63-9
M. Wt: 347.3 g/mol
InChI Key: JGZHSXDVZHLLGB-UHFFFAOYSA-N
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Description

Tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is a useful research compound. Its molecular formula is C19H30BNO4 and its molecular weight is 347.3 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on available research findings and data.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group and a boron-containing dioxaborolane moiety, which are known to influence biological activity. The molecular formula is C17H26BNO4C_{17}H_{26}BNO_{4}, and it has a melting point range of 166–169 °C. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 330793-01-6
  • SMILES : CC(C)(C)OC(=O)N1CCC(=CC1)B1OC(C)(C)C(C)(C)O1

1. Antiviral Activity

Recent studies have indicated that compounds containing boronic acid derivatives exhibit antiviral properties. For instance, a study focused on β-amido boronic acids demonstrated their ability to inhibit the main protease (Mpro) of SARS-CoV-2. The compounds showed selective inhibition with an approximate 23% reduction in enzyme activity at a concentration of 20 μM . This suggests that similar structures, including tert-butyl carbamate derivatives, may possess antiviral potential.

2. Enzyme Inhibition

The biological activity of this compound may also extend to other enzyme inhibition mechanisms. Boronic acids are known for their ability to form reversible covalent bonds with serine proteases and other enzymes. This property could be leveraged in drug design to create selective inhibitors for various therapeutic targets.

Case Study 1: Inhibition of SARS-CoV-2 Mpro

A focused library of β-amido boronic acids was synthesized and screened for Mpro inhibition. Compounds with structural similarities to this compound demonstrated significant inhibitory effects on the enzyme. The selectivity for Mpro over other proteases was highlighted as a crucial factor for therapeutic development .

Data Summary Table

PropertyValue
Molecular FormulaC17H26BNO4C_{17}H_{26}BNO_{4}
Melting Point166–169 °C
CAS Number330793-01-6
Biological ActivitiesAntiviral (SARS-CoV-2 Mpro Inhibition), Potential Antitumor Activity

Properties

IUPAC Name

tert-butyl N-[1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BNO4/c1-13(21-16(22)23-17(2,3)4)14-10-9-11-15(12-14)20-24-18(5,6)19(7,8)25-20/h9-13H,1-8H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZHSXDVZHLLGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate

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